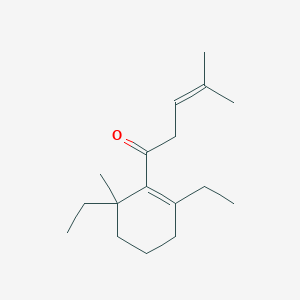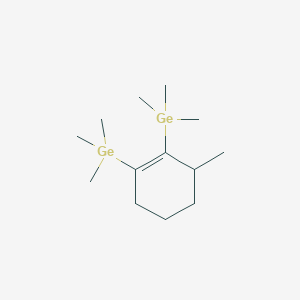
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylgermane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylgermane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of germanium oxides and other oxidized derivatives.
Reduction: Formation of reduced germanium compounds.
Substitution: Formation of substituted cyclohexene derivatives.
科学的研究の応用
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)bis(trimethylsilane): A similar compound with silicon atoms instead of germanium.
3-Methylcyclohex-1-ene: A simpler compound without the trimethylgermane groups.
Uniqueness
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to similar silicon-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
113023-49-7 |
|---|---|
分子式 |
C13H28Ge2 |
分子量 |
329.6 g/mol |
IUPAC名 |
trimethyl-(3-methyl-2-trimethylgermylcyclohexen-1-yl)germane |
InChI |
InChI=1S/C13H28Ge2/c1-11-9-8-10-12(14(2,3)4)13(11)15(5,6)7/h11H,8-10H2,1-7H3 |
InChIキー |
ZXCSJQOIQWBGRG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(=C1[Ge](C)(C)C)[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


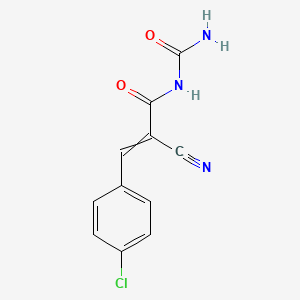
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
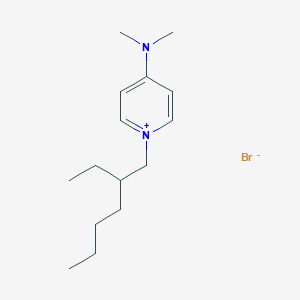
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

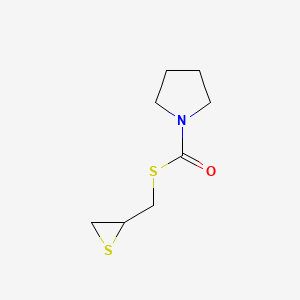
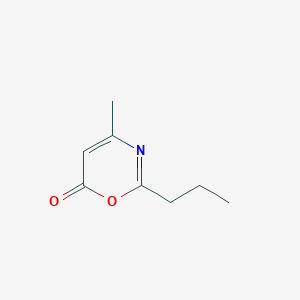
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
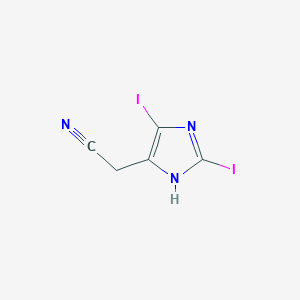
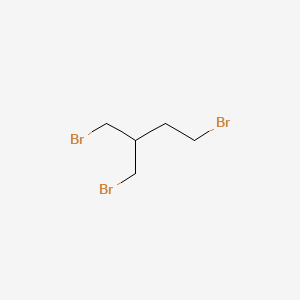
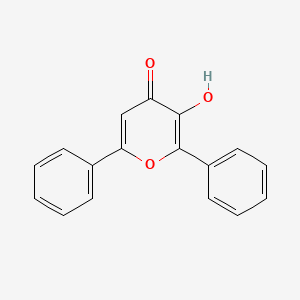

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
